molecular formula C17H21N5O2 B276540 Ethyl 4-amino-2-(4-phenyl-1-piperazinyl)-5-pyrimidinecarboxylate

Ethyl 4-amino-2-(4-phenyl-1-piperazinyl)-5-pyrimidinecarboxylate

Cat. No. B276540
M. Wt: 327.4 g/mol
InChI Key: UKLQTRDNSFYDML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-amino-2-(4-phenyl-1-piperazinyl)-5-pyrimidinecarboxylate, also known as EAP or EAPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of Ethyl 4-amino-2-(4-phenyl-1-piperazinyl)-5-pyrimidinecarboxylate is not fully understood, but it is believed to act through the modulation of various neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been shown to have an effect on the immune system, reducing inflammation and oxidative stress.
Biochemical and Physiological Effects:
Ethyl 4-amino-2-(4-phenyl-1-piperazinyl)-5-pyrimidinecarboxylate has been shown to have a number of biochemical and physiological effects, including reducing inflammation, decreasing oxidative stress, and modulating neurotransmitter levels. It has also been shown to have an analgesic effect, reducing pain sensitivity in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 4-amino-2-(4-phenyl-1-piperazinyl)-5-pyrimidinecarboxylate in lab experiments is its relatively low toxicity, making it a safer alternative to other compounds with similar properties. However, its solubility in water is limited, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on Ethyl 4-amino-2-(4-phenyl-1-piperazinyl)-5-pyrimidinecarboxylate, including its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as its potential as a therapeutic agent for cancer. Additionally, further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties.

Synthesis Methods

Ethyl 4-amino-2-(4-phenyl-1-piperazinyl)-5-pyrimidinecarboxylate can be synthesized through a multi-step process that involves the reaction of 4-phenyl-1-piperazine and ethyl cyanoacetate to form ethyl 2-(4-phenyl-1-piperazinyl) acetate, which is then reacted with guanidine carbonate to form ethyl 4-amino-2-(4-phenyl-1-piperazinyl)-5-pyrimidinecarboxylate.

Scientific Research Applications

Ethyl 4-amino-2-(4-phenyl-1-piperazinyl)-5-pyrimidinecarboxylate has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have anti-inflammatory, analgesic, and anti-depressant properties, making it a potential candidate for the development of new drugs for the treatment of these conditions.

properties

Molecular Formula

C17H21N5O2

Molecular Weight

327.4 g/mol

IUPAC Name

ethyl 4-amino-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxylate

InChI

InChI=1S/C17H21N5O2/c1-2-24-16(23)14-12-19-17(20-15(14)18)22-10-8-21(9-11-22)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3,(H2,18,19,20)

InChI Key

UKLQTRDNSFYDML-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C(N=C1N)N2CCN(CC2)C3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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